5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]
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Overview
Description
5’-(Methylsulfonyl)spiro[cyclopropane-1,3’-indoline] is a compound that features a spirocyclic structure, combining a cyclopropane ring with an indoline moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Methylsulfonyl)spiro[cyclopropane-1,3’-indoline] typically involves the spirocyclization of indole derivatives. One common method includes the reaction of cyclopropenes with azomethine ylides in a one-pot three-component 1,3-dipolar cycloaddition reaction . This method is highly efficient and stereoselective, yielding the desired spirocyclic compound in good yields.
Industrial Production Methods
While specific industrial production methods for 5’-(Methylsulfonyl)spiro[cyclopropane-1,3’-indoline] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5’-(Methylsulfonyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indoline moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Scientific Research Applications
5’-(Methylsulfonyl)spiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 5’-(Methylsulfonyl)spiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with similar structural features.
Spirooxindole: Contains an oxindole moiety instead of an indoline moiety.
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Uniqueness
5’-(Methylsulfonyl)spiro[cyclopropane-1,3’-indoline] is unique due to its specific combination of a cyclopropane ring and an indoline moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H13NO2S |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
5-methylsulfonylspiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13NO2S/c1-15(13,14)8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
FETRVDFEMMAZGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NCC23CC3 |
Origin of Product |
United States |
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